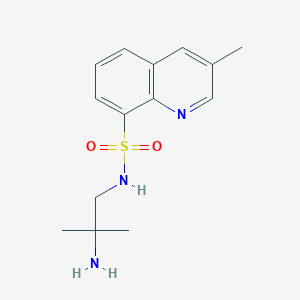
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide, also known as AMQ-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may help reduce inflammation and inflammation-related diseases. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has also been shown to induce apoptosis in cancer cells, which may help inhibit cancer growth.
Advantages and Limitations for Lab Experiments
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is a readily available compound that can be synthesized in high yield and purity. This makes it a useful tool for researchers studying the compound's potential therapeutic applications. However, there are also limitations to using N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying the compound's effects on specific signaling pathways and identifying potential targets for therapeutic intervention. Additionally, future research could focus on developing new analogs of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide with improved efficacy and selectivity. Finally, there is potential for research on the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide involves a multistep process that begins with the reaction of 3-methylquinoline with chlorosulfonic acid to form 3-methylquinoline-8-sulfonic acid. The sulfonic acid is then reacted with 2-amino-2-methylpropanol to form the final product, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. The synthesis method has been optimized for high yield and purity, making N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide a readily available compound for research purposes.
properties
IUPAC Name |
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-7-11-5-4-6-12(13(11)16-8-10)20(18,19)17-9-14(2,3)15/h4-8,17H,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZYEZBSYFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCC(C)(C)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)




![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
